2-(二氟甲基)-1,3-噁唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

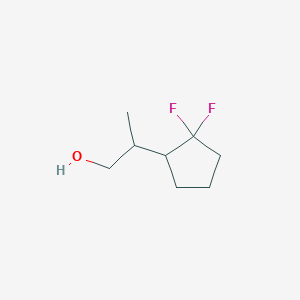

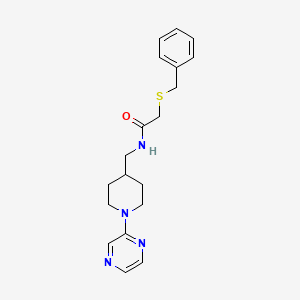

“2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” is a compound that contains a difluoromethyl group. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The synthesis of organofluorine compounds, such as “2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde”, has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . Flow microreactor synthesis has been used to synthesize organofluorine compounds . The process involves fluorination and fluoroalkylations .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode .科学研究应用

抗菌剂

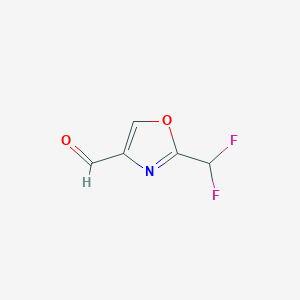

Bhat 等人 (2016) 进行的一项研究涉及通过 Vilsmeier-Haack 反应方法合成新的 1,2,3-三唑基吡唑衍生物。对这些化合物进行了抗菌活性评估,结果表明其具有广泛的抗菌活性以及中等到良好的抗氧化活性。该研究重点介绍了噁唑衍生物在开发新型抗菌剂中的潜在用途 (Bhat 等人,2016)。

合成方法

Graham (2010) 的研究提出了一种直接将醛转化为 2,4-二取代噁唑的便捷方法。该方法利用了由丝氨酸与醛缩合形成的噁唑烷环的氧化作用,展示了一种从易得的起始原料合成噁唑的新方法,可能包括合成“2-(二氟甲基)-1,3-噁唑-4-甲醛”衍生物 (Graham,2010)。

抗结核活性

Costa 等人 (2006) 专注于 N-取代-苯基-1,2,3-三唑衍生物的合成、抗结核活性以及 SAR 研究,该研究表明在三唑衍生物中加入二氟亚甲基基团可以显着增强其抗分枝杆菌结核活性。这表明对“2-(二氟甲基)-1,3-噁唑-4-甲醛”结构的改性可能产生有效的抗分枝杆菌剂 (Costa 等人,2006)。

作用机制

While the specific mechanism of action for “2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” is not known, related compounds such as Eflornithine, an irreversible ornithine decarboxylase inhibitor, have been studied . Eflornithine is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .

未来方向

The field of difluoromethylation has seen recent advances and is of considerable interest in diverse fields of science because of the unique physical and chemical properties of difluoromethyl groups . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . Future research will likely continue to explore new synthetic methods and applications for difluoromethylated compounds .

属性

IUPAC Name |

2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2/c6-4(7)5-8-3(1-9)2-10-5/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFCCJOICQIVPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide](/img/structure/B2979880.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2979883.png)

![N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2979888.png)

![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)

![Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2979890.png)

![2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2979892.png)

![5-(4-Ethylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2979898.png)